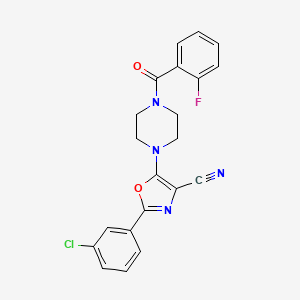
4-Chlorocubane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboxylic acids are organic compounds that contain a carboxyl group (C=O) with a hydroxyl group (-OH) attached to the same carbon atom . They are a critical part of many biological processes and industrial applications.
Synthesis Analysis
Carboxylic acids can be synthesized through various methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .Molecular Structure Analysis
The carboxyl group in carboxylic acids consists of a carbonyl group (C=O) and a hydroxyl group (-OH). This structure allows carboxylic acids to act as both hydrogen-bond donors and acceptors, leading to their unique physical and chemical properties .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions, including esterification, amide formation, and decarboxylation. They can also participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
Carboxylic acids have higher boiling points than similar-sized alcohols or aldehydes due to their ability to form intermolecular hydrogen bonds. They are generally soluble in water and many organic solvents .Applications De Recherche Scientifique
Electrochemical Studies
Research on 4-mercaptobenzoic acid self-assembled monolayers on gold surfaces demonstrates the importance of carboxylic acid groups in electrochemical applications, highlighting how such groups can be protonated or deprotonated under certain conditions. This could imply potential electrochemical sensor or switch applications for compounds like 4-Chlorocubane-1-carboxylic acid (Rosendahl & Burgess, 2008).
Environmental Degradation
Studies on the electrochemical degradation of organic compounds, such as 4-chloroguaiacol, in wastewater treatment suggest that carboxylic acid derivatives could play a role in the breakdown of pollutants, offering a pathway to environmentally friendly degradation methods for persistent organic pollutants (Samet et al., 2006).
Molecular Interactions
Research on the complexation of nucleotide bases by molecular tweezers with carboxylic acid sites points to the potential of carboxylic acid-containing compounds in molecular recognition and binding applications, which could be relevant for drug delivery systems or biotechnological tools (Zimmerman, Wu, & Zeng, 1991).
Advanced Oxidation Processes
The degradation of the herbicide 4-chlorophenoxyacetic acid by advanced electrochemical oxidation methods underlines the potential of carboxylic acid derivatives in advanced oxidation processes for the removal of environmental pollutants, suggesting similar applications for 4-Chlorocubane-1-carboxylic acid in environmental remediation (Boye, Dieng, & Brillas, 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chlorocubane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12/h1-6H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGGYQLCQAJNEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorocubane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid](/img/structure/B2394718.png)
![3-Cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]propanoic acid](/img/structure/B2394719.png)

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2394721.png)
![N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide](/img/structure/B2394724.png)

![2-[(2-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2394728.png)
![2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2394729.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2394733.png)
![N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)

![5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole](/img/structure/B2394739.png)